Fmoc-lys(boc-cys(trt))-OH

Overview

Description

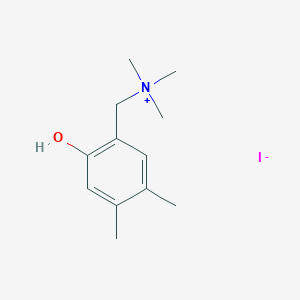

Fmoc-Lys(Boc-Cys(Trt))-OH is a compound used in biochemical research, particularly in proteomics . Its molecular formula is C48H51N3O7S and it has a molecular weight of 814.01 . It appears as a white to off-white powder .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C48H51N3O7S . The molecule contains a total of 115 bonds, including 64 non-H bonds, 34 multiple bonds, 20 rotatable bonds, 4 double bonds, and 30 aromatic bonds .Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular weight of 814.01 and a molecular formula of C48H51N3O7S . It should be stored at temperatures between 0-8°C .Scientific Research Applications

Synthesis and Gelation Capabilities

- Gelation in Organic Solvents : Fmoc-lys(boc-cys(trt))-OH derivatives have been used in the synthesis of organogelators, which can form stable thermo-reversible organogels in various organic solvents. These organogelators demonstrate the ability to self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures. They exhibit strong gelation abilities in selected organic solvents due to the presence of both Fmoc and Boc groups (Qianying et al., 2016).

Synthesis and Structure Characterization

- Polypeptide Synthesis : this compound has been utilized in the synthesis of polypeptides. By protecting amino groups in lysine and reacting with other compounds, researchers have been able to simplify and improve the methods for synthesizing polypeptides (Yi-nan & Key, 2013).

Solid-Phase Peptide Synthesis (SPPS)

- Building Blocks for SPPS : this compound and similar compounds are used as building blocks in solid-phase peptide synthesis. They provide versatility for complexing metal ions to peptides, enhancing the scope of peptide synthesis and applications in this field (Davies & Al-Jamri, 2002).

Peptide Synthesis and Protection

- Protective Group Strategies in Peptide Synthesis : This compound plays a crucial role in peptide synthesis, especially where protective group strategies are concerned. It's used to guard sensitive amino acid residues during the synthesis process, allowing for more precise and controlled peptide chain construction (McCurdy, 1989).

Application in Drug Prodrugs

- Enhanced Drug Efficacy and Selectivity : In the context of cancer therapy, derivatives of this compound have been used in the development of prodrugs. These compounds exhibit improved drug efficacy and selectivity, highlighting their potential in targeted cancer therapies (Ueki et al., 2016).

Mechanism of Action

Target of Action

Fmoc-lys(boc-cys(trt))-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. These peptide chains play a crucial role in the structure and function of proteins, which are essential for the functioning of cells .

Mode of Action

this compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound is used to create peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis. The compound plays a role in the synthesis of peptide a-thioesters, which are then used in the convergent synthesis of proteins . The downstream effects of this include the creation of new proteins, which can have various roles within the cell.

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the conditions of the peptide synthesis process. The compound is used in a controlled laboratory setting, and its absorption, distribution, metabolism, and excretion (ADME) properties are controlled by the parameters of the synthesis process .

Result of Action

The result of the action of this compound is the creation of peptide a-thioesters, which are key intermediates in the synthesis of proteins . These proteins can have a wide range of effects at the molecular and cellular level, depending on their specific structure and function.

Action Environment

The action of this compound is influenced by various environmental factors within the laboratory setting. These include the specific conditions of the peptide synthesis process, such as temperature and pH, as well as the presence of other reagents . These factors can influence the efficacy and stability of the compound.

Properties

IUPAC Name |

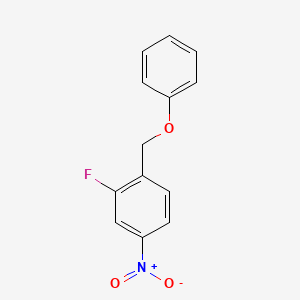

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H51N3O7S/c1-47(2,3)58-46(56)51-42(32-59-48(33-19-7-4-8-20-33,34-21-9-5-10-22-34)35-23-11-6-12-24-35)43(52)49-30-18-17-29-41(44(53)54)50-45(55)57-31-40-38-27-15-13-25-36(38)37-26-14-16-28-39(37)40/h4-16,19-28,40-42H,17-18,29-32H2,1-3H3,(H,49,52)(H,50,55)(H,51,56)(H,53,54)/t41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIRZVVHIJMLBK-COCZKOEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H51N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)

![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)